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Compound of Interest

Compound Name: 4-(Thiophen-3-yl)piperidine

CAS No.: 291289-51-5

Cat. No.: B1342010

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide is intended to provide a comprehensive overview of the spectroscopic data

for the compound 4-(Thiophen-3-yl)piperidine, a molecule of significant interest in medicinal

chemistry and drug development. However, a thorough and exhaustive search of publicly

available scientific literature, chemical databases, and patent records has revealed a notable

absence of experimentally determined ¹H NMR, ¹³C NMR, and mass spectrometry data for this

specific compound. While theoretical predictions for its mass spectral behavior are available,

the empirical data necessary for a complete and authoritative spectroscopic characterization is

not presently in the public domain. This guide will therefore outline the predicted data and

provide a framework for the anticipated spectral features based on the analysis of structurally

related compounds.

Introduction: The Significance of 4-(Thiophen-3-
yl)piperidine
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The 4-arylpiperidine scaffold is a well-established privileged structure in medicinal chemistry,

forming the core of numerous approved drugs and clinical candidates targeting a wide array of

biological targets, particularly within the central nervous system. The thiophene ring, as a

bioisostere of the phenyl group, offers unique electronic and metabolic properties that can be

exploited to fine-tune the pharmacological profile of a drug candidate. The specific substitution

pattern of 4-(Thiophen-3-yl)piperidine presents a distinct spatial and electronic arrangement

compared to its 2-thienyl or phenyl analogues, making its empirical characterization highly

valuable for structure-activity relationship (SAR) studies.

Despite its clear relevance, the synthesis and detailed spectroscopic analysis of 4-(Thiophen-
3-yl)piperidine have not been reported in peer-reviewed journals or patents accessible

through comprehensive searches. This data gap highlights an opportunity for further research

to synthesize and fully characterize this compound, thereby enriching the chemical space

available to medicinal chemists.

Predicted Mass Spectrometry Data
While experimental mass spectra are unavailable, predicted data provides a theoretical

foundation for the mass-to-charge ratios of various adducts of 4-(Thiophen-3-yl)piperidine.

This information is crucial for the initial identification of the compound in mass spectrometry

analyses. The predictions are based on the compound's molecular formula, C₉H₁₃NS, which

corresponds to a monoisotopic mass of 167.0769 g/mol .

Table 1: Predicted m/z Values for 4-(Thiophen-3-yl)piperidine Adducts

Adduct Ion Predicted m/z

[M+H]⁺ 168.0842

[M+Na]⁺ 190.0661

[M+K]⁺ 206.0400

[M+NH₄]⁺ 185.1107

Data sourced from computational predictions.
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Expected Fragmentation Patterns
In a typical electron ionization (EI) or collision-induced dissociation (CID) mass spectrum, the

fragmentation of 4-(Thiophen-3-yl)piperidine would be expected to proceed through several

key pathways:

Alpha-Cleavage: Fission of the bonds adjacent to the piperidine nitrogen is a common

fragmentation pathway for piperidine derivatives. This could lead to the loss of radicals and

the formation of stable iminium ions.

Loss of the Thiophene Ring: Cleavage of the bond connecting the piperidine and thiophene

rings could result in fragments corresponding to each of the individual ring systems.

Ring Opening of Piperidine: The piperidine ring itself may undergo fragmentation to yield

smaller aliphatic amine fragments.

A high-resolution mass spectrometry (HRMS) experiment would be essential to confirm the

elemental composition of the molecular ion and its fragments, providing strong evidence for the

compound's identity.

Anticipated NMR Spectral Features
In the absence of experimental spectra, the expected ¹H and ¹³C NMR chemical shifts for 4-
(Thiophen-3-yl)piperidine can be estimated based on the known spectral data of 4-

substituted piperidines and 3-substituted thiophenes.

Expected ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for the protons of the

piperidine and thiophene rings.

Table 2: Anticipated ¹H NMR Chemical Shift Ranges and Multiplicities
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Protons
Expected Chemical Shift
(ppm)

Expected Multiplicity

Thiophene H-2 7.2 - 7.4 dd

Thiophene H-5 7.1 - 7.3 dd

Thiophene H-4 7.0 - 7.2 dd

Piperidine H-4 2.8 - 3.2 m

Piperidine H-2, H-6 (axial) 2.6 - 2.9 m

Piperidine H-2, H-6 (equatorial) 3.0 - 3.3 m

Piperidine H-3, H-5 (axial) 1.6 - 1.9 m

Piperidine H-3, H-5 (equatorial) 1.8 - 2.1 m

Piperidine N-H 1.5 - 2.5 br s

The exact chemical shifts and coupling constants would be highly dependent on the solvent

used and the conformational dynamics of the piperidine ring. Two-dimensional NMR

experiments, such as COSY and HSQC, would be instrumental in definitively assigning the

proton and carbon signals.

Expected ¹³C NMR Spectrum
The carbon NMR spectrum would provide key information about the number and electronic

environment of the carbon atoms in the molecule.

Table 3: Anticipated ¹³C NMR Chemical Shift Ranges
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Carbon Expected Chemical Shift (ppm)

Thiophene C-3 140 - 145

Thiophene C-2 125 - 130

Thiophene C-5 120 - 125

Thiophene C-4 120 - 125

Piperidine C-2, C-6 45 - 50

Piperidine C-4 40 - 45

Piperidine C-3, C-5 30 - 35

Proposed Experimental Protocols
For researchers aiming to synthesize and characterize 4-(Thiophen-3-yl)piperidine, the

following experimental workflows are recommended.

Synthesis Workflow
A plausible synthetic route could involve the reaction of a suitable piperidine precursor with a 3-

substituted thiophene derivative.

Starting Materials:
- N-Boc-4-piperidone
- 3-Bromothiophene

Grignard Reaction or
Lithium-Halogen Exchange N-Boc-4-hydroxy-4-(thiophen-3-yl)piperidine Dehydration/

Reduction
Boc Deprotection
(e.g., TFA or HCl) 4-(Thiophen-3-yl)piperidine

Click to download full resolution via product page

Caption: A potential synthetic pathway to 4-(Thiophen-3-yl)piperidine.

Spectroscopic Analysis Workflow
Once synthesized and purified, the compound should be subjected to a full suite of

spectroscopic analyses.
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Purified 4-(Thiophen-3-yl)piperidine

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC, HMBC)

Mass Spectrometry
(LC-MS, HRMS) FTIR Spectroscopy

Data Interpretation and
Structural Confirmation

Click to download full resolution via product page

Caption: Recommended workflow for the spectroscopic characterization.

Conclusion and Future Outlook
The absence of experimental spectroscopic data for 4-(Thiophen-3-yl)piperidine in the

current scientific literature represents a significant knowledge gap. The predicted mass

spectrometry data and anticipated NMR spectral features provided in this guide offer a

theoretical framework for its characterization. It is our hope that this document will stimulate

research into the synthesis and comprehensive spectroscopic analysis of this promising

molecule. The availability of empirical data would be of great benefit to the medicinal chemistry

community, enabling more informed design of novel therapeutics based on the 4-arylpiperidine

scaffold.

References
Due to the lack of specific literature for 4-(Thiophen-3-yl)piperidine, this section cannot be
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in standard chemical reference databases and textbooks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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